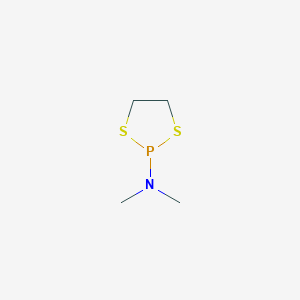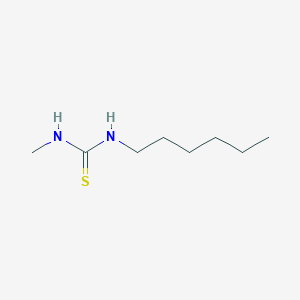
Methyl(phenyl)carbonohydrazonoyl dicyanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl(phenyl)carbonohydrazonoyl dicyanide is a chemical compound known for its unique structure and properties It belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl(phenyl)carbonohydrazonoyl dicyanide typically involves the reaction of phenylhydrazine with methyl isocyanide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the hydrazine nitrogen on the isocyanide carbon, followed by cyclization and elimination steps.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and reproducibility in the production process.
化学反应分析
Types of Reactions: Methyl(phenyl)carbonohydrazonoyl dicyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazones.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols; reactions are conducted in polar solvents with or without catalysts.
Major Products: The major products formed from these reactions include oxidized hydrazones, reduced hydrazones, and substituted derivatives, each with distinct chemical and physical properties.
科学研究应用
Methyl(phenyl)carbonohydrazonoyl dicyanide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, including the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism by which Methyl(phenyl)carbonohydrazonoyl dicyanide exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it acts as a protonophore, disrupting the proton gradient across mitochondrial membranes and inhibiting ATP synthesis . This action leads to the inhibition of cellular respiration and energy production, ultimately causing cell death in targeted organisms.
相似化合物的比较
Methyl(phenyl)carbonohydrazonoyl dicyanide can be compared with other similar compounds such as:
Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP): Both compounds act as protonophores, but FCCP has a trifluoromethoxy group that enhances its lipophilicity and membrane permeability.
Carbonyl cyanide m-chlorophenylhydrazone (CCCP): Similar to FCCP, CCCP is also a protonophore but with a chlorophenyl group, which affects its potency and toxicity profile.
These comparisons highlight the unique structural features and functional properties of this compound, making it a valuable compound for various applications.
属性
CAS 编号 |
51337-36-1 |
|---|---|
分子式 |
C10H8N4 |
分子量 |
184.20 g/mol |
IUPAC 名称 |
2-[methyl(phenyl)hydrazinylidene]propanedinitrile |
InChI |
InChI=1S/C10H8N4/c1-14(13-9(7-11)8-12)10-5-3-2-4-6-10/h2-6H,1H3 |
InChI 键 |
FZDRBHJIVIUXPR-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CC=CC=C1)N=C(C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate](/img/structure/B14651261.png)

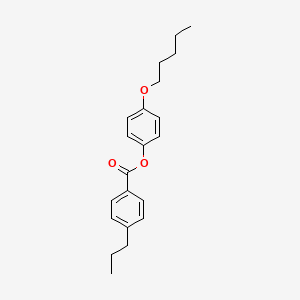
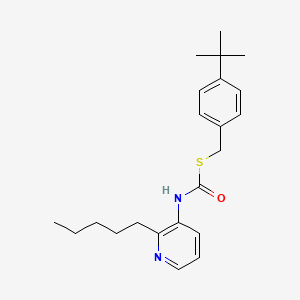
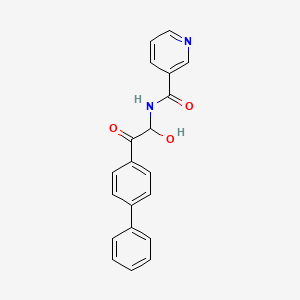

![Benzene, [[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]methyl]-](/img/structure/B14651308.png)
![5-[(E)-(4-Methylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14651314.png)
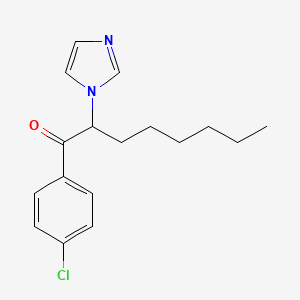
![1-[4-(Bromomethyl)-3-fluorophenyl]-2,2-dimethylpropan-1-one](/img/structure/B14651325.png)

